molecular formula C21H23NO B2372068 (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone CAS No. 2320923-39-3

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone

Cat. No.: B2372068
CAS No.: 2320923-39-3
M. Wt: 305.421
InChI Key: WICHTPWGGIMOFH-UHFFFAOYSA-N
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Description

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the phenyl(piperidinyl)methanone fragment, which is recognized as a privileged structure in the design of bioactive molecules . This specific framework is metabolically stable and is frequently investigated as a potential bioisostere for piperazine rings, with the carbonyl group offering opportunities for critical hydrogen bonding interactions with biological targets . Compounds containing the benzoylpiperidine motif demonstrate a broad spectrum of therapeutic potential , which suggests this reagent could be a valuable intermediate or precursor in several research areas. These include the development of anticancer agents, neuroprotective therapies for neurodegenerative diseases, and ligands for serotonin and dopaminergic receptors relevant to neuropsychiatric conditions . The 4-piperidone core, a related structure, is also noted for its role as a versatile synthetic intermediate and its diverse pharmacological activities, including anticancer properties . This product is provided for research purposes as part of a collection of rare and unique chemicals to support early-stage discovery efforts. It is intended For Research Use Only and is not approved for human diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(4-cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(22-14-12-19(13-15-22)18-6-7-18)20-10-8-17(9-11-20)16-4-2-1-3-5-16/h1-5,8-11,18-19H,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHTPWGGIMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Piperidine Precursors

A direct method involves cyclopropanation of a pre-formed piperidine derivative. For example, a piperidine with a double bond at the 3,4-position can undergo Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple. This reaction generates the cyclopropyl ring across the double bond, yielding 4-cyclopropylpiperidine.

Reaction Conditions :

  • Substrate: 3,4-Dehydropiperidine
  • Reagents: CH₂I₂, Zn(Cu)
  • Solvent: Diethyl ether
  • Temperature: 0–25°C
  • Yield: ~50–60% (estimated)

This method, while conceptually straightforward, requires access to dehydropiperidine precursors, which may necessitate additional synthetic steps.

Cyclization of Cyclopropyl-Containing Amines

An alternative approach involves constructing the piperidine ring from a cyclopropyl-containing amine. For instance, 5-chloro-2-(4-chlorophenyl)pentan-1-amine can undergo cyclization under basic conditions to form piperidine derivatives. Adapting this method:

  • Alkylation of Nitriles :
    • React 4-chlorobenzonitrile with 1-bromo-3-chloropropane in the presence of sodium hydride to form 5-chloro-2-(4-chlorophenyl)pentanenitrile.
  • Reduction to Amine :
    • Reduce the nitrile using sodium borohydride and cobalt chloride in methanol to yield 5-chloro-2-(4-chlorophenyl)pentan-1-amine.
  • Cyclization :
    • Treat the amine with potassium carbonate in acetonitrile to form 4-cyclopropylpiperidine via intramolecular nucleophilic substitution.

Optimization Insights :

  • Temperature : Cyclization proceeds efficiently at room temperature.
  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases.
  • Yield : ~54% for analogous piperidine syntheses.

Synthesis of 4-Phenylbenzophenone

The biphenyl carbonyl component is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling:

Friedel-Crafts Acylation

React biphenyl with benzoyl chloride in the presence of AlCl₃:
$$ \text{Biphenyl} + \text{BzCl} \xrightarrow{\text{AlCl}_3} \text{4-Phenylbenzophenone} $$

Limitations :

  • Poor regioselectivity due to biphenyl’s symmetrical structure.
  • Low yields (~40%) due to competing side reactions.

Suzuki-Miyaura Coupling

A more reliable method involves coupling 4-bromophenylboronic acid with benzoyl chloride derivatives:

  • Synthesize 4-bromobenzophenone via acylation of bromobenzene.
  • Perform Suzuki coupling with phenylboronic acid to install the biphenyl group.

Advantages :

  • Higher regioselectivity (>90% purity).
  • Scalable under mild conditions.

Coupling Strategies for Methanone Formation

Grignard Reagent Approach

Generate a biphenyl Grignard reagent (e.g., 4-phenylphenylmagnesium bromide) and react it with a piperidine-containing carbonyl compound:
$$ \text{4-PhPhMgBr} + \text{4-Cyclopropylpiperidine-COCl} \rightarrow \text{Target Compound} $$

Optimization :

  • Use THF as the solvent at −78°C to prevent over-addition.
  • Quench with ammonium chloride to stabilize the product.

Transition Metal-Catalyzed Coupling

Employ a palladium-catalyzed coupling between a piperidine boronic ester and a biphenyl carbonyl electrophile:
$$ \text{4-Cyclopropylpiperidine-B(OR)}2 + \text{4-PhBr-CO-R'} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} $$

Advantages :

  • High functional group tolerance.
  • Compatible with sensitive cyclopropyl groups.

Industrial-Scale Considerations

Process Intensification

  • O-Alkylation Optimization : Preheating reaction mixtures to 80°C with cesium carbonate in DMF shifts equilibria toward O-alkylation, minimizing N-alkylation byproducts.
  • Oxidation Control : Sodium hypochlorite-mediated oxidation of hydroxymethyl intermediates to carboxylic acids achieves >80% yield when paired with TEMPO catalysts.

Purification Strategies

  • Crystallization : Acid-base recrystallization from water/ethanol mixtures removes residual amines or acyl chlorides.
  • Chromatography : Flash chromatography on silica gel with ethyl acetate/hexane gradients resolves regioisomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Cost Efficiency
Cyclopropanation Simmons-Smith reaction 50–60 Moderate High
Cyclization Amine alkylation/cyclization 54 High Moderate
Suzuki Coupling Pd-catalyzed cross-coupling 70–85 High Low
Grignard Addition Organometallic synthesis 60–75 Low Moderate

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s biphenyl and cyclopropylpiperidinyl groups distinguish it from other methanone derivatives. Key structural analogs include:

  • di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (): These tetrazole-based compounds exhibit high thermal stability (decomposition at 288.7°C and 247.6°C) due to extensive hydrogen bonding, which stabilizes their crystal structures . In contrast, the absence of H-bonding groups in the target compound suggests lower thermal stability unless compensated by aromatic π-π stacking.
  • (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone (): The hydroxyl group on the piperidine ring introduces polarity and H-bonding capability, which may increase aqueous solubility relative to the cyclopropyl group in the target compound .
Table 1: Structural and Thermal Comparison
Compound Key Substituents Thermal Stability (°C) Notable Features
Target Compound Biphenyl, cyclopropylpiperidinyl Not reported Potential π-π stacking
di(1H-tetrazol-5-yl) methanone oxime Tetrazolyl, oxime 288.7 High H-bond density
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Methyl groups Not reported Enhanced lipophilicity
(4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone Hydroxyl, methylphenyl Not reported Polar functional group

Host-Guest Interactions and Solvent Effects

highlights diphenyl(4-adamantylphenyl)phosphine (AdTPP), which exhibits a high association constant (Kf ≈ 2×10²) in supercritical CO₂ due to its bulky adamantyl group . By analogy, the biphenyl group in the target compound may enhance host-guest interactions in nonpolar environments. However, the absence of a solvent hydrophobic effect in supercritical CO₂ (vs. water) could reduce its Kf relative to polar analogs.

Electronic and Optical Properties

explores the electronic tuning of (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, where methyl substituents alter nonlinear optical (NLO) properties via electron-donating effects .

Biological Activity

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone is a chemical compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22NC_{19}H_{22}N with a molecular weight of approximately 278.39 g/mol. It features a cyclopropyl piperidine moiety and a phenylphenyl group, which are believed to contribute to its unique biological properties.

Studies suggest that this compound interacts with various biological targets, including:

  • Receptors : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell proliferation across various cancer cell lines.

For instance, a study reported that this compound showed an IC50 value of approximately 5 µM against breast cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest:

  • Bacterial Inhibition : Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Shows potential antifungal effects against Candida species.

Data Tables

Biological ActivityObserved EffectReference
AnticancerIC50 ~ 5 µM in breast cancer cells
AntimicrobialEffective against Staphylococcus aureus

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated improved patient outcomes compared to chemotherapy alone, highlighting its potential as an adjunct therapy.
  • Antimicrobial Efficacy : A study focused on the use of this compound in treating infections caused by resistant bacterial strains. The findings suggested that it could serve as a novel treatment option due to its unique mechanism of action.

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldReference
Cyclopropane formationCH₂I₂, Zn-Cu, DME, 60°C75%
Ketone coupling4-Phenylbenzoyl chloride, Et₃N, DCM82%
Final purificationn-hexane/EtOAc (5:5), column chromatography95%

Basic Question: How is the structural integrity of this compound confirmed?

Answer:
Methodological validation includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., cyclopropyl protons at δ 0.75–1.10 ppm, aromatic protons at δ 7.12–7.83 ppm) .
  • HPLC : Retention time consistency (e.g., 11.5–13.0 min) and peak area ≥95% at 254 nm .
  • Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., C: 72.3% calc. vs. 71.9% obs.) .

Advanced Question: What methodologies optimize yield and purity in large-scale synthesis?

Answer:
Advanced strategies include:

  • Catalyst screening : Use of Pd-based catalysts for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation efficiency .
  • Continuous flow reactors : Improved heat/mass transfer for exothermic steps (e.g., cyclopropanation) to reduce side products .
  • DoE (Design of Experiments) : Statistical optimization of temperature, solvent polarity, and stoichiometry to maximize yield .

Q. Critical Parameters :

  • Temperature control (<5°C for acid-sensitive intermediates) .
  • Solvent selection (e.g., DMF for polar intermediates, toluene for Friedel-Crafts reactions) .

Advanced Question: What pharmacological targets are hypothesized for this compound?

Answer:
Based on structural analogs:

  • CNS targets : Interaction with serotonin/dopamine receptors due to piperidine and biphenyl motifs .
  • Enzyme inhibition : Potential kinase or protease inhibition via ketone-electrophile interactions .
  • In silico predictions : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) with binding energies ≤-8.5 kcal/mol .

Q. Comparative Table of Analog Activities :

CompoundStructural FeatureTarget Activity (IC₅₀)Reference
JNJ-42048232Piperidine-pyrimidineσ₁ Receptor (15 nM)
Compound 22bDifluorophenylAnticancer (IC₅₀ 2.1 µM)

Advanced Question: How can researchers address contradictory data in biological assays?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
  • Metabolic instability : Conduct stability studies (e.g., liver microsomes, pH 7.4 buffer) to identify degradation pathways .
  • Epistatic effects : Use isogenic cell lines or CRISPR knockouts to isolate target interactions .

Mitigation Example :
A 2024 study resolved HSI data variability by cooling samples to 4°C, reducing organic degradation during 9-hour assays .

Advanced Question: What experimental designs assess compound stability under physiological conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability) .
  • Forced degradation : Exposure to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂) .
  • LC-MS profiling : Identify degradation products (e.g., hydroxylated or cyclopropane-opened derivatives) .

Advanced Question: How can computational modeling guide SAR studies?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess conformational stability .
  • QSAR Models : Use Hammett constants (σ) and LogP values to predict bioactivity (e.g., CNS penetration requires LogP 2–5) .
  • Docking Software : AutoDock Vina or Schrödinger Suite for virtual screening of cyclopropyl derivatives .

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